molecular formula C10H13BrN2O B11860963 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine CAS No. 959957-78-9

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine

Cat. No.: B11860963
CAS No.: 959957-78-9
M. Wt: 257.13 g/mol
InChI Key: BQFVUGBLBHLOMF-UHFFFAOYSA-N
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Description

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety linked to a cyclopropanamine group through an oxymethyl bridge, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

The synthesis of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine typically involves several steps:

    Starting Materials: The synthesis begins with 5-bromopyridine, which undergoes a series of reactions to introduce the oxymethyl and cyclopropanamine groups.

    Reaction Conditions: Common synthetic routes include nucleophilic substitution reactions, where the bromine atom on the pyridine ring is replaced by an oxymethyl group

    Industrial Production: Industrial-scale production may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophiles under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can bind to specific sites on these targets, modulating their activity. The cyclopropanamine group may enhance the compound’s binding affinity and specificity, leading to more potent effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine can be compared with other similar compounds:

    Similar Compounds: Compounds such as 5-bromopyridine, 3-aminopyridine, and N-methylcyclopropanamine share structural similarities.

    Uniqueness: The unique combination of the bromopyridine and cyclopropanamine groups linked by an oxymethyl bridge sets this compound apart.

Properties

CAS No.

959957-78-9

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

1-[(5-bromopyridin-3-yl)oxymethyl]-N-methylcyclopropan-1-amine

InChI

InChI=1S/C10H13BrN2O/c1-12-10(2-3-10)7-14-9-4-8(11)5-13-6-9/h4-6,12H,2-3,7H2,1H3

InChI Key

BQFVUGBLBHLOMF-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)COC2=CC(=CN=C2)Br

Origin of Product

United States

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